molecular formula C11H9F3N2O5 B2633543 3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid CAS No. 439095-29-1

3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid

Cat. No.: B2633543
CAS No.: 439095-29-1
M. Wt: 306.197
InChI Key: UVKVNSCEPDKRMP-UHFFFAOYSA-N
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Description

3-(3-Nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted with a 3-nitrophenyl group and a 2,2,2-trifluoroacetyl-protected amino group. The nitro group at the meta position of the phenyl ring confers electron-withdrawing properties, while the trifluoroacetyl group enhances metabolic stability and influences solubility. This compound is part of a broader class of trifluoroacetylated propanoic acid derivatives, which are explored for applications in medicinal chemistry and materials science.

Molecular Formula: C₁₁H₉F₃N₂O₅
Molecular Weight: 306.19 g/mol
Key Features:

  • 3-Nitrophenyl substituent: Modulates electronic properties and steric bulk.
  • Trifluoroacetyl group: Enhances lipophilicity and resistance to enzymatic degradation.
  • Propanoic acid core: Provides a carboxylic acid functional group for further derivatization.

Properties

IUPAC Name

3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O5/c12-11(13,14)10(19)15-8(5-9(17)18)6-2-1-3-7(4-6)16(20)21/h1-4,8H,5H2,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKVNSCEPDKRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid typically involves multiple steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Formation of 3-Nitrobenzaldehyde: Nitrobenzene is then converted to 3-nitrobenzaldehyde through a series of reactions, including reduction and oxidation steps.

    Synthesis of 3-Nitrophenylacetic Acid: 3-nitrobenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base to form 3-nitrophenylacetic acid.

    Introduction of Trifluoroacetyl Group: The trifluoroacetyl group is introduced by reacting 3-nitrophenylacetic acid with trifluoroacetic anhydride.

    Formation of the Final Product: The final step involves the amidation of the intermediate with ammonia or an amine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Nucleophiles: Ammonia, amines, alcohols.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) solutions.

Major Products

    Reduction: 3-(3-aminophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid.

    Substitution: Various acyl-substituted derivatives.

    Hydrolysis: 3-(3-nitrophenyl)propanoic acid and trifluoroacetamide.

Scientific Research Applications

Antithrombotic Potential

Recent studies have identified compounds that target phosphoinositide-3-kinases (PI3K), which are involved in platelet activation and thrombus formation. The development of selective PI3K inhibitors has opened avenues for treating thrombotic disorders. Although 3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid has not been explicitly tested in this context, its structural characteristics may allow it to function similarly to known inhibitors .

Cancer Research

Compounds with similar structures have been explored for their anti-cancer properties. The ability to inhibit specific integrins can disrupt tumor growth and metastasis by preventing cancer cell adhesion to the extracellular matrix (ECM). Further research is warranted to evaluate the efficacy of this compound in cancer models.

Neurological Disorders

Given the compound's potential interaction with cellular signaling pathways, there may be applications in neurological research. Compounds that modulate integrin activity have shown promise in neuroprotection and recovery after injury . Investigating the effects of this compound on neuronal cells could yield valuable insights into its therapeutic potential.

Case Studies and Research Findings

Study ReferenceFocusKey Findings
Integrin InhibitionIdentified potent antagonists for integrin α2β1; suggests similar compounds may have therapeutic applications.
PI3K InhibitionHighlighted the role of selective inhibitors in antithrombotic therapy; indicates potential relevance for related compounds.
Neurological ApplicationsExplored the role of integrins in neuroprotection; suggests further research on related compounds could be beneficial.

Mechanism of Action

The mechanism of action of 3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The nitrophenyl and trifluoroacetyl groups can interact with active sites of enzymes, altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Aromatic Substitutions

3-(3-Bromophenyl)-3-[(2,2,2-Trifluoroacetyl)Amino]Propanoic Acid
  • Molecular Formula : C₁₁H₉BrF₃N₂O₄
  • Molecular Weight : 370.10 g/mol
  • Key Differences: Bromine substituent (3-bromophenyl) instead of nitro group.
  • Synthesis : Similar to the target compound but involves bromination steps .
3-[4-(Methoxycarbonyl)Phenyl]-3-[(2,2,2-Trifluoroacetyl)Amino]Propanoic Acid
  • Molecular Formula : C₁₃H₁₁F₃N₂O₅
  • Molecular Weight : 334.23 g/mol
  • Key Differences :
    • Methoxycarbonyl group at the para position enhances steric bulk and introduces ester functionality.
    • May exhibit improved solubility in organic solvents compared to the nitro analog.
  • Applications : Used as an intermediate in peptide synthesis .
3-(5-Bromo-2-Thienyl)-3-[(2,2,2-Trifluoroacetyl)Amino]Propanoic Acid
  • Molecular Formula : C₁₀H₇BrF₃N₂O₄S
  • Molecular Weight : 387.14 g/mol
  • Key Differences :
    • Thienyl ring replaces phenyl, introducing sulfur heteroatoms.
    • Thiophene’s aromaticity and electron-rich nature may influence π-π stacking interactions in biological systems.
  • Safety : Requires careful handling due to bromine and trifluoroacetyl groups (GHS hazard classification) .

Pharmacologically Active Derivatives

3-((4-Hydroxyphenyl)Amino)Propanoic Acid Derivatives
  • Structure : Features a hydroxyl group instead of nitro and lacks the trifluoroacetyl group.
  • Activities: Demonstrated anticancer activity via apoptosis induction (e.g., compound 20 in Table 1 of ). Antioxidant properties protect normal cells during chemotherapy .
  • Key Contrast : The absence of trifluoroacetyl and nitro groups reduces metabolic stability but improves hydrogen-bonding capacity.
3-Amino-3-(2-Nitrophenyl)Propanoic Acid
  • Molecular Formula : C₉H₁₀N₂O₄
  • Molecular Weight : 210.19 g/mol
  • Key Differences: Lacks trifluoroacetyl protection, making the amino group more reactive. Nitro group at the ortho position may sterically hinder interactions.
  • Applications : Used in biochemical research as a tyrosine analog .
Nitration and Protection Strategies
  • Target Compound : Likely synthesized via nitration of a phenyl precursor followed by trifluoroacetylation (analogous to , where nitration yields reached 80.9%) .
  • Key Steps: Nitration: Introduction of nitro group using HNO₃/H₂SO₄. Trifluoroacetylation: Reaction with trifluoroacetic anhydride to protect the amino group.
Comparative Yields
Compound Key Step Yield Reference
Methyl 3-(4,5-dimethoxy-2-nitrophenyl)... Nitration 80.9%
(S)-2-(3-(2,2,2-Trifluoroacetyl)Phenoxy... Ester hydrolysis 99%

Biological Activity

3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid (CAS No. 439095-29-1) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11_{11}H9_9F3_3N2_2O5_5
  • Molecular Weight : 306.2 g/mol
  • Purity : Typically ≥95% .

Synthesis

The synthesis of this compound involves several steps:

  • Nitration of Benzene : Nitrobenzene is synthesized by treating benzene with concentrated nitric and sulfuric acids.
  • Formation of 3-Nitrobenzaldehyde : Nitrobenzene undergoes reduction and oxidation to yield 3-nitrobenzaldehyde.
  • Synthesis of 3-Nitrophenylacetic Acid : A condensation reaction with malonic acid forms 3-nitrophenylacetic acid.
  • Introduction of Trifluoroacetyl Group : This is achieved by reacting 3-nitrophenylacetic acid with trifluoroacetic anhydride .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The nitrophenyl and trifluoroacetyl groups can modulate enzyme activity by binding to active sites, potentially inhibiting enzymes involved in metabolic pathways .
  • Receptor Binding : The compound may also exhibit activity by binding to specific receptors, influencing cellular signaling pathways .

Case Studies

  • Inhibition of Enzymatic Activity : A study demonstrated that derivatives of this compound effectively inhibited certain enzymes involved in oxidative stress pathways, which are crucial for diseases like cancer and neurodegenerative disorders .
  • Antimicrobial Properties : Research indicated that the compound exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis

CompoundStructureBiological Activity
3-(3-nitrophenyl)propanoic AcidLacks trifluoroacetyl groupLower reactivity
3-(2,2,2-trifluoroacetyl)amino]propanoic AcidLacks nitrophenyl groupReduced utility in enzyme inhibition

The presence of both the nitrophenyl and trifluoroacetyl groups in this compound enhances its reactivity and biological activity compared to its analogs .

Research Applications

The compound has diverse applications in various fields:

  • Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting specific enzymes or receptors.
  • Organic Synthesis : Serving as an intermediate for complex organic molecules.
  • Biochemical Assays : Utilized in studying enzyme kinetics and inhibition .

Q & A

Basic: What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

Methodological Answer:
The synthesis typically involves nitration of phenylalanine derivatives followed by trifluoroacetylation. A stepwise approach is recommended:

Nitration: Use a mixture of nitric acid and sulfuric acid under controlled temperatures (0–5°C) to achieve selective nitration at the meta position of the phenyl ring. Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3) to avoid over-nitration .

Trifluoroacetylation: React the intermediate with trifluoroacetic anhydride (TFAA) in dichloromethane, using DMAP as a catalyst. Maintain anhydrous conditions and stir at room temperature for 6–8 hours. Purify via column chromatography (silica gel, gradient elution with 5–20% ethyl acetate in hexane) to isolate the final product.
Optimization Tips:

  • Use continuous flow reactors for scalable nitration to enhance yield and safety .
  • Adjust stoichiometry (TFAA:amine = 1.2:1) to minimize side reactions.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Employ a multi-technique approach:

Purity Analysis:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30). Purity >98% is acceptable for biological studies.
  • Elemental Analysis: Confirm C, H, N, and F content within ±0.3% of theoretical values.

Structural Confirmation:

  • NMR: Compare 1^1H and 13^13C spectra with computational predictions (e.g., ChemDraw or ACD/Labs). Key signals: δ ~8.2 ppm (aromatic protons), δ ~4.1 ppm (CH adjacent to NH), δ ~170 ppm (carbonyl carbons).
  • FT-IR: Look for N-H stretch (~3300 cm1^{-1}), C=O (trifluoroacetyl: ~1780 cm1^{-1}), and NO2_2 asymmetric stretch (~1520 cm1^{-1}) .

Advanced: What computational approaches can predict the reactivity of the nitro and trifluoroacetyl groups during derivatization?

Methodological Answer:

Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set. The nitro group’s meta position shows higher electrophilicity (f+^+ ~0.12), while the trifluoroacetyl carbonyl is prone to nucleophilic attack (f^- ~0.09) .

Reaction Pathway Screening: Apply the Artificial Force Induced Reaction (AFIR) method in GRRM17 to explore possible intermediates and transition states for acyl transfer or nitro reduction.

Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

Controlled Solubility Tests:

  • Prepare saturated solutions in DMSO, THF, and chloroform. Shake at 25°C for 24 hours, then filter (0.22 µm membrane).
  • Quantify solubility via UV-Vis spectroscopy (λmax ~265 nm for nitroaromatic moiety).

Molecular Dynamics (MD) Simulations: Use GROMACS to model solvent interactions. The nitro group’s dipole moment (~4.1 D) favors polar aprotic solvents, while the trifluoroacetyl moiety enhances solubility in chloroform due to hydrophobic interactions .

Advanced: What strategies are effective in studying this compound as an enzyme inhibitor?

Methodological Answer:

Kinetic Assays: Use a stopped-flow spectrophotometer to measure inhibition constants (KiK_i) against target enzymes (e.g., tyrosine kinases). Pre-incubate the enzyme with 10 µM compound in PBS (pH 7.4) for 15 minutes before adding substrate .

Structural Studies:

  • X-ray Crystallography: Co-crystallize the compound with the enzyme (resolution ≤2.0 Å) to identify binding motifs.
  • Molecular Docking: Use AutoDock Vina to simulate binding poses. The nitro group often forms π-π interactions with His229 in active sites .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Nitro Group Hazards: Store in flame-resistant cabinets away from reducing agents (risk of explosive decomposition). Use blast shields during scale-up reactions.

Trifluoroacetyl Precautions: Work in a fume hood with PPE (nitrile gloves, lab coat). Neutralize spills with 5% sodium bicarbonate solution.

Storage: Keep under argon at –20°C in amber vials to prevent photodegradation. Monitor for decomposition via monthly HPLC checks .

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